molecular formula C3H6O3 B1198811 Peroxypropionic acid CAS No. 4212-43-5

Peroxypropionic acid

Cat. No. B1198811
CAS RN: 4212-43-5
M. Wt: 90.08 g/mol
InChI Key: CZPZWMPYEINMCF-UHFFFAOYSA-N
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Patent
US04994583

Procedure details

reacting propionic acid with hydrogen peroxide in the presence of a boric acid catalyst and an azeotropic solvent comprising dichloro-1, 2-ethane in a first reaction vessel to form a crude perpropionic acid, unreacted propionic acid, hydrogen peroxide, catalyst and solvent, while continuously eliminating the water of reaction by azeotropic entrainment with said solvent;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[OH:6][OH:7]>B(O)(O)O.C(Cl)CCl>[CH3:3][CH2:2][C:1]([O:5][OH:6])=[O:4].[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[OH:6][OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
B(O)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCC(=O)OO
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.